3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiazolylmethyl group, and an oxadiazole ring
Scientific Research Applications
3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-methylphenyl)-1,3-thiazole.
Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of an appropriate hydrazide with a chlorophenyl acetic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 1-[(4-Chlorophenyl)(Phenyl)Methyl]-4-[(4-Methylphenyl)Sulfonyl]Piperazine
Uniqueness
3-(2-Chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-6-8-13(9-7-12)16-11-25-18(21-16)10-17-22-19(23-24-17)14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSABBCLHWGBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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